1,2-Oxazolidin-4-ol 1,2-Oxazolidin-4-ol
Brand Name: Vulcanchem
CAS No.: 412279-21-1
VCID: VC8467498
InChI: InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2
SMILES: C1C(CON1)O
Molecular Formula: C3H7NO2
Molecular Weight: 89.09 g/mol

1,2-Oxazolidin-4-ol

CAS No.: 412279-21-1

Cat. No.: VC8467498

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

* For research use only. Not for human or veterinary use.

1,2-Oxazolidin-4-ol - 412279-21-1

Specification

CAS No. 412279-21-1
Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
IUPAC Name 1,2-oxazolidin-4-ol
Standard InChI InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2
Standard InChI Key BBWJIHMTJCJDKJ-UHFFFAOYSA-N
SMILES C1C(CON1)O
Canonical SMILES C1C(CON1)O

Introduction

Chemical Structure and Nomenclature

1,2-Oxazolidin-4-ol belongs to the isoxazolidine family, featuring a saturated ring system with hydroxyl and amine functional groups. Its molecular formula, C₃H₇NO₂, corresponds to a molar mass of 105.09 g/mol . The compound’s IUPAC name, 1,2-oxazolidin-4-ol, reflects the positioning of the hydroxyl group at the fourth carbon of the oxazolidine ring. Key identifiers include:

PropertyValue
CAS Number412279-21-1
EC Number821-668-7
SMILESO[C@@H]1CCO[N@]1
InChIKeyBBWJIHMTJCJDKJ-UHFFFAOYSA-N

Synonymous designations such as 4-hydroxyisoxazolidine and 4-hydroxytetrahydroisoxazole are frequently used in literature . Stereochemical variants, including (4R)- and (4S)-isoxazolidin-4-ol, highlight the compound’s chiral centers, which influence its reactivity and biological activity .

Synthesis and Production

While direct synthesis protocols for 1,2-oxazolidin-4-ol remain underexplored, methodologies for related oxazolidinones provide foundational insights. A 2016 study demonstrated a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation sequence to synthesize functionalized oxazolidin-4-ones . Although this route targets lactone derivatives, analogous strategies involving α-bromoamido alcohols and Michael acceptors could theoretically be adapted for 1,2-oxazolidin-4-ol production . Further research is needed to optimize enantioselective pathways and improve yields for the parent alcohol.

Physical and Chemical Properties

The compound’s computed properties include a topological polar surface area of 55.8 Ų and a hydrogen bond donor count of two, suggesting moderate solubility in polar solvents . Its logP value (estimated at -0.7) indicates hydrophilic tendencies, aligning with the hydroxyl group’s polarity. Spectroscopic data, such as NMR and IR profiles, remain areas for experimental validation due to limited published studies.

Hazard ClassGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Use protective gloves
Eye IrritationH319Wear safety goggles
Respiratory IrritationH335Ensure adequate ventilation

Handling protocols mandate the use of personal protective equipment (PPE) and adherence to storage guidelines in cool, dry environments .

QuantityPrice (€)
500 mg342
1 g528
25 g5,276

Potential applications span medicinal chemistry, where the compound serves as a precursor for antibiotics and neuromodulators. Patent filings linked to its InChIKey (BBWJIHMTJCJDKJ-UHFFFAOYSA-N) suggest ongoing exploration in drug discovery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator